molecular formula C11H14O4 B14595028 4-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)butan-2-one CAS No. 61152-59-8

4-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)butan-2-one

Cat. No.: B14595028
CAS No.: 61152-59-8
M. Wt: 210.23 g/mol
InChI Key: KJSXBSGVNXDECP-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)butan-2-one, also known as zingerone, is a phenolic compound found in ginger. It is known for its sweet, spicy aroma and is a key component in the flavor profile of ginger. Zingerone is formed from gingerol during the cooking or heating of ginger .

Chemical Reactions Analysis

Types of Reactions

Zingerone undergoes various chemical reactions, including:

    Oxidation: Zingerone can be oxidized to form vanillin and other related compounds.

    Reduction: Reduction of zingerone can yield 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol.

    Substitution: Zingerone can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Vanillin and related aldehydes.

    Reduction: 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol.

    Substitution: Halogenated derivatives and other substituted phenolic compounds.

Scientific Research Applications

Zingerone has a wide range of applications in scientific research:

Mechanism of Action

Zingerone exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

    Vanillin: Similar structure but lacks the butanone side chain.

    Gingerol: Precursor to zingerone, with a similar structure but different functional groups.

    Capsaicin: Similar phenolic structure but with a longer aliphatic chain.

Uniqueness

Zingerone is unique due to its combination of phenolic and ketone functional groups, which contribute to its distinctive flavor and biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

CAS No.

61152-59-8

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

4-hydroxy-4-(4-hydroxy-3-methoxyphenyl)butan-2-one

InChI

InChI=1S/C11H14O4/c1-7(12)5-10(14)8-3-4-9(13)11(6-8)15-2/h3-4,6,10,13-14H,5H2,1-2H3

InChI Key

KJSXBSGVNXDECP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC(=C(C=C1)O)OC)O

Origin of Product

United States

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